
2-(5-Methylthiophen-2-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Methylthiophen-2-yl)piperazine, also known as MTP, is a chemical compound that belongs to the class of piperazine derivatives. This compound has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. MTP has been shown to exhibit a range of biochemical and physiological effects that make it a valuable tool for studying the mechanisms of various neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 2-(5-Methylthiophen-2-yl)piperazine is not fully understood, but it is thought to act as a serotonin receptor agonist. This means that it binds to serotonin receptors in the brain, which can modulate the activity of various neurotransmitters and lead to changes in behavior and mood.
Efectos Bioquímicos Y Fisiológicos
2-(5-Methylthiophen-2-yl)piperazine has been shown to have a range of biochemical and physiological effects, including changes in neurotransmitter levels, alterations in brain activity, and changes in behavior. These effects make it a valuable tool for studying the mechanisms of various neurological disorders, including anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(5-Methylthiophen-2-yl)piperazine in lab experiments is its ability to modulate serotonin receptor activity, which can lead to changes in behavior and mood. However, one limitation of using 2-(5-Methylthiophen-2-yl)piperazine is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2-(5-Methylthiophen-2-yl)piperazine, including investigating its potential as a treatment for various neurological disorders, exploring its mechanism of action in more detail, and developing new compounds based on its structure. Additionally, future research could focus on optimizing the synthesis method for 2-(5-Methylthiophen-2-yl)piperazine to make it more efficient and cost-effective for use in scientific studies.
Métodos De Síntesis
2-(5-Methylthiophen-2-yl)piperazine can be synthesized through a multi-step process that involves the reaction of 2-bromo-5-methylthiophene with piperazine in the presence of a palladium catalyst. The resulting product can then be purified using various chromatography techniques to obtain pure 2-(5-Methylthiophen-2-yl)piperazine.
Aplicaciones Científicas De Investigación
2-(5-Methylthiophen-2-yl)piperazine has been used in several scientific studies to investigate its potential as a therapeutic agent for various neurological disorders. One study found that 2-(5-Methylthiophen-2-yl)piperazine exhibits anxiolytic effects in mice, suggesting that it may have potential as a treatment for anxiety disorders. Another study found that 2-(5-Methylthiophen-2-yl)piperazine has antidepressant-like effects in rats, indicating that it may be useful in the treatment of depression.
Propiedades
Número CAS |
111760-40-8 |
|---|---|
Nombre del producto |
2-(5-Methylthiophen-2-yl)piperazine |
Fórmula molecular |
C9H14N2S |
Peso molecular |
182.29 g/mol |
Nombre IUPAC |
2-(5-methylthiophen-2-yl)piperazine |
InChI |
InChI=1S/C9H14N2S/c1-7-2-3-9(12-7)8-6-10-4-5-11-8/h2-3,8,10-11H,4-6H2,1H3 |
Clave InChI |
KYIBRJUMJFHEGJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)C2CNCCN2 |
SMILES canónico |
CC1=CC=C(S1)C2CNCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




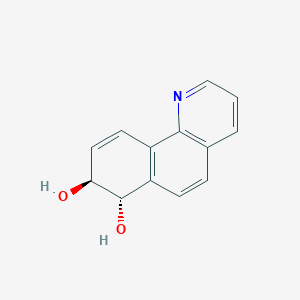

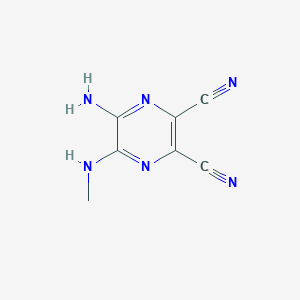

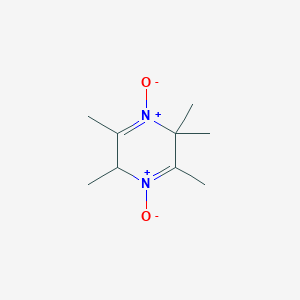
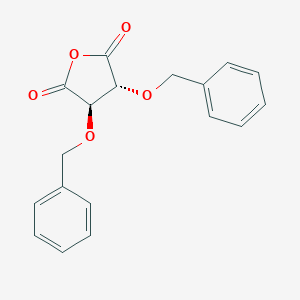

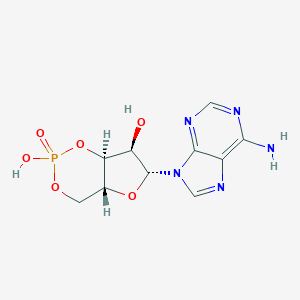




![2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine](/img/structure/B52385.png)